molecular formula C19H19NO4 B1679490 butyl 9H-xanthene-9-carbonylcarbamate CAS No. 302841-89-0

butyl 9H-xanthene-9-carbonylcarbamate

Cat. No. B1679490
CAS RN: 302841-89-0
M. Wt: 325.4 g/mol
InChI Key: RQBUXEUMZZQUFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of xanthones, the core structure of butyl 9H-xanthene-9-carbonylcarbamate, has been extensively studied . Various methods have been developed, including the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of butyl 9H-xanthene-9-carbonylcarbamate is based on the xanthone core structure, which is a yellow-colored and oxygen-containing heterocycle . The dibenzo-γ-pyrone framework of the parent xanthone corresponds to the molecular formula of C13H8O2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of xanthones have been well-studied . These include various types of coupling reactions, cyclization reactions, and catalytic reactions .

Scientific Research Applications

Enhancement of Effects of (S)-DHPG in CA3 Neurons

Ro 67-4853 enhances the effects of (S)-DHPG in CA3 neurons . The EC50 value is 95 nM .

Increase in Basal mGluR 1-Induced cAMP Accumulation

Ro 67-4853 increases basal mGluR 1-induced cAMP accumulation . This suggests its potential role in modulating cellular signaling pathways.

Potentiation of Glutamate-Induced cAMP Accumulation

In addition to increasing basal mGluR 1-induced cAMP accumulation, Ro 67-4853 also potentiates glutamate-induced cAMP accumulation . This indicates its potential application in studying the effects of glutamate on cellular signaling.

Selective Enhancement of Responses to DHPG In Vivo

Ro 67-4853 selectively enhances responses to DHPG in vivo . The EC50 value is 95 nM in CA3 neurons . This suggests its potential use in in vivo studies of glutamate receptor function.

Safety And Hazards

The safety and hazards associated with butyl 9H-xanthene-9-carbonylcarbamate are not specified in the available resources .

properties

IUPAC Name

butyl N-(9H-xanthene-9-carbonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-3-12-23-19(22)20-18(21)17-13-8-4-6-10-15(13)24-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBUXEUMZZQUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433240
Record name Ro67-4853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 9H-xanthene-9-carbonylcarbamate

CAS RN

302841-89-0
Record name Butyl N-(9H-xanthen-9-ylcarbonyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302841-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro67-4853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-67-4853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM27L9Q3RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p.=180-183° C., MS: m/e=325.4 (M+H+) was prepared in accordance with the general method of example 6 from 9H-xanthene-9-carbonyl chloride and carbamic acid butyl ester.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ro 67-4853 interact with mGluR1 and what are the downstream effects?

A: Ro 67-4853 binds to an allosteric site on mGluR1, distinct from the glutamate binding site. [] This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. [, ] Specifically, Ro 67-4853 potentiates glutamate-induced calcium transients in cells expressing mGluR1. [] While the exact binding site of Ro 67-4853 on mGluR1 requires further investigation, research suggests it differs from the binding site of negative allosteric modulators. []

Q2: Does the presence of calcium influence the activity of Ro 67-4853 on mGluR1?

A: Yes, extracellular calcium modulates the effect of Ro 67-4853 on mGluR1. Research indicates that Ro 67-4853 potentiates the response to extracellular calcium in a manner similar to its effect on glutamate responses. [] This suggests an interplay between calcium binding and the action of Ro 67-4853 on mGluR1 activity.

Q3: What is known about the structure-activity relationship (SAR) of Ro 67-4853 and its analogs?

A: While detailed SAR studies specifically for Ro 67-4853 are limited in the provided literature, research suggests that structural modifications to similar compounds can significantly impact their activity on mGluR1. [] For instance, modifications to the compound CDPPB, which shares some structural similarities with Ro 67-4853, resulted in analogs that acted as PAMs for both mGluR1 and mGluR5, with varying selectivity profiles. [] This highlights the importance of structural features in determining the potency and selectivity of mGluR1 PAMs.

Q4: Are there differences in how Ro 67-4853 modulates mGluR1 activity depending on the assay or signaling pathway used?

A: Yes, Ro 67-4853 exhibits probe-dependent pharmacology, meaning its effects can vary depending on the specific assay used to assess mGluR1 activity. [] For example, Ro 67-4853 displays different cooperativity profiles when modulating quisqualate affinity in intracellular calcium mobilization assays compared to inositol monophosphate accumulation assays. [] This highlights the importance of considering assay-specific effects when characterizing the pharmacological profile of Ro 67-4853.

Q5: Has Ro 67-4853 been investigated in any in vivo models?

A: Research has explored the effects of Ro 67-4853 in rat hippocampal slices, demonstrating its ability to enhance DHPG-induced long-term depression at the Schaffer collateral-CA1 synapse. [] This effect was specific to Ro 67-4853, as a PAM selective for mGluR5 did not show the same effect. [] This finding suggests a potential role for Ro 67-4853 in modulating synaptic plasticity, although further in vivo studies are needed to fully understand its therapeutic potential.

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